3-(Dipropylamino)-4-methoxybenzenesulfonic acid
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Overview
Description
3-(Dipropylamino)-4-methoxybenzenesulfonic acid is an organic compound that belongs to the class of sulfonic acids It features a benzene ring substituted with a dipropylamino group, a methoxy group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid typically involves the sulfonation of 4-methoxyaniline followed by the introduction of the dipropylamino group. One common method includes:
Sulfonation: 4-methoxyaniline is treated with sulfuric acid to introduce the sulfonic acid group.
Amination: The resulting sulfonated intermediate is then reacted with dipropylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)-4-methoxybenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(Dipropylamino)-4-methoxybenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes and receptors, potentially modulating their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonic acid: Lacks the dipropylamino group, resulting in different chemical properties and reactivity.
3-(Diethylamino)-4-methoxybenzenesulfonic acid: Similar structure but with diethylamino instead of dipropylamino, leading to variations in biological activity and applications.
Uniqueness
3-(Dipropylamino)-4-methoxybenzenesulfonic acid is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(dipropylamino)-4-methoxybenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-8-14(9-5-2)12-10-11(19(15,16)17)6-7-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPSRICWXREMFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC(=C1)S(=O)(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578319 |
Source
|
Record name | 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153086-37-4 |
Source
|
Record name | 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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